

Pevonedistat in vivo dosing

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Compound Focus: Pevonedistat

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Clinical Dosing Protocol

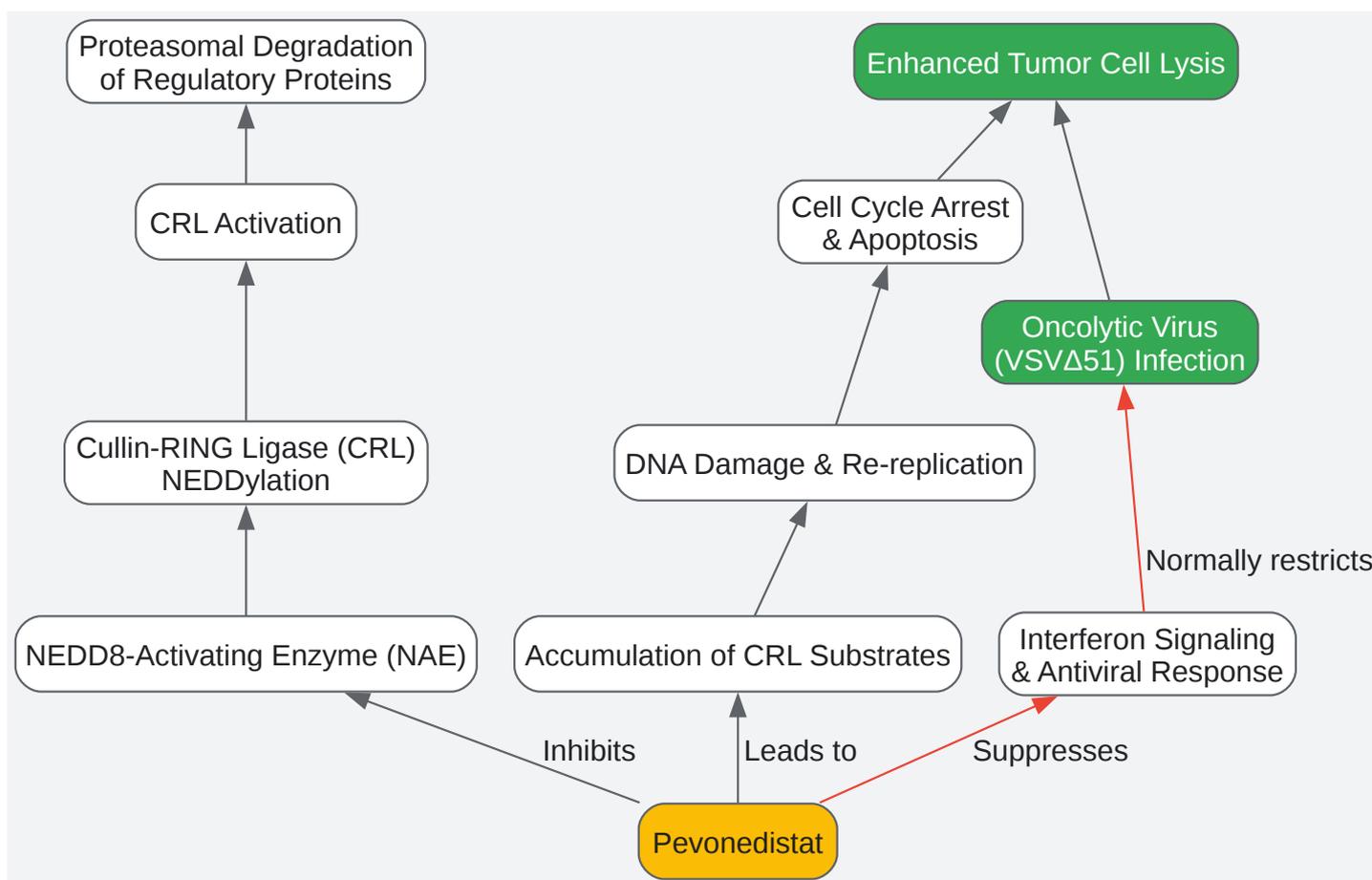
The following table summarizes the key dosing information from a pediatric Phase 1 study that established the RP2D [1].

Parameter	Details
Recommended Phase 2 Dose (RP2D)	35 mg/m ² [1]
Combination Agents	Irinotecan (50 mg/m ² IV) & Temozolomide (100 mg/m ² orally) [1]

| **Cycle 1 (28-day) Schedule** | **Pevonedistat:** Days 1, 8, 10, 12. Irinotecan/Temozolomide: Days 8-12 [1]. || **Subsequent Cycles (21-day) Schedule** | **Pevonedistat:** Days 1, 3, 5. Irinotecan/Temozolomide: Days 1-5 [1]. || **Method of Administration** | Intravenous infusion over 1 hour [1]. |

Mechanism of Action and Workflow

Pevonedistat is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE) [1] [2] [3]. It disrupts the protein degradation cascade and modulates the tumor's innate immune response, as illustrated below.

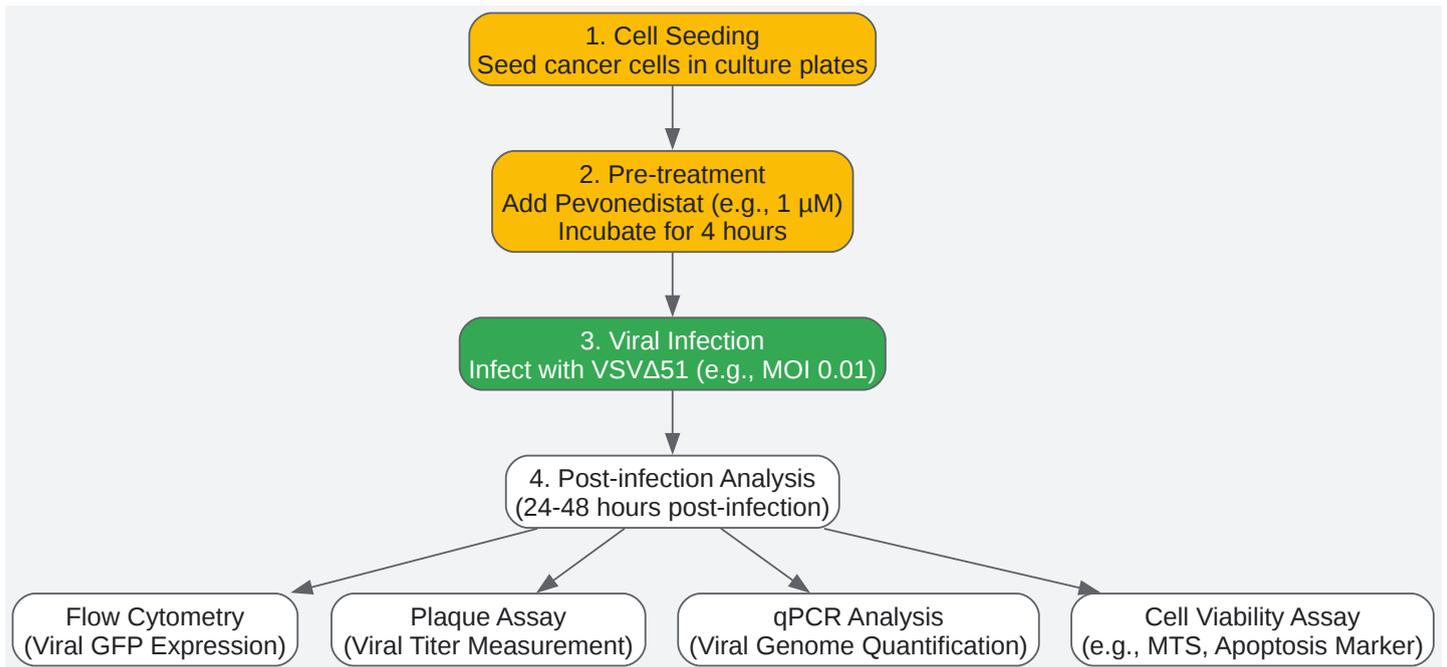


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*Diagram 1: Mechanism of **Pevonedistat**-induced tumor cell death and viral sensitization. **Pevonedistat** inhibits NAE, disrupting CRL-mediated protein degradation and suppressing interferon signaling, leading to apoptosis and enhanced oncolytic virotherapy [2] [4].*

Detailed Experimental Protocol

For researchers aiming to investigate **Pevonedistat** in preclinical models, particularly in combination with oncolytic virotherapy, the following workflow and protocol details are essential.



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*Diagram 2: Preclinical workflow for evaluating **Pevonedistat** with oncolytic virus. The protocol involves pre-treating cells with **Pevonedistat** before low-MOI viral infection, followed by multiple readouts to assess infectivity and cell death [4].*

Key Protocol Parameters [4]:

- **Pevonedistat Pre-treatment:** A 4-hour pre-treatment is sufficient, but administration from 24 hours before to 4 hours after infection is effective.
- **Viral Infection:** Use a low multiplicity of infection (MOI) (e.g., 0.001 to 0.01) to best model the enhancement of viral spread.
- **Critical Controls:** Include untreated cells, virus-only, and drug-only controls to isolate combination effects.

Key Considerations for Protocol Design

- **Schedule-Dependent Tolerability:** The pediatric clinical trial found the 35 mg/m² dose well-tolerated on a schedule of Days 1, 3, and 5 in a 21-day cycle [1]. This aligns with adult studies where the maximum tolerated dose in combination with chemotherapy was lower (20-25 mg/m²) than as a single agent [1].
- **Synergistic Potential with Chemotherapy:** The combination of **Pevonedistat** with irinotecan is mechanistically supported. Preclinical data shows synergy with SN38 (the active metabolite of irinotecan), inducing cell death even in p53-mutant colorectal cancer models [2].
- **Monitoring for Hepatotoxicity:** Elevated liver enzymes (AST/ALT) were a prominent dose-limiting toxicity in adult trials [1]. Protocols should include frequent monitoring of liver function, and plans for dose holds if Grade 2 or 3 toxicities occur.

The application of **Pevonedistat** extends beyond direct cytotoxicity. Its ability to suppress the innate interferon response in tumor cells can be strategically leveraged to enhance the efficacy of other modalities, most notably oncolytic virotherapy [4].

I hope these detailed application notes provide a solid foundation for your research. Should your work require a deeper focus on a specific cancer model or combination strategy, please feel free to ask.

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